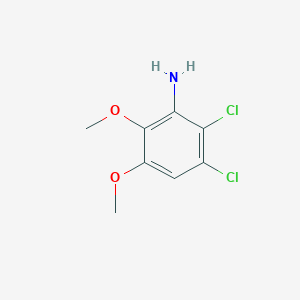![molecular formula C24H34O6 B296015 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid, also known as CVHPAA, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mechanism of Action
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid functions as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, which then react with nearby biomolecules to induce cell death. As a fluorescent probe, this compound emits light when excited by a specific wavelength of light, allowing for visualization of cellular processes. The building block application of this compound involves its use in the synthesis of other compounds with desired properties.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells through the production of reactive oxygen species. As a fluorescent probe, this compound has been used to visualize lysosomal pH changes and to monitor the activity of enzymes involved in lipid metabolism. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid is its versatility in various applications, including as a photosensitizer, fluorescent probe, and building block. Additionally, this compound has low toxicity in vitro, making it a safer option for lab experiments. However, this compound is not currently approved for clinical use, and further research is needed to determine its safety and efficacy in vivo.
Future Directions
For 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid research include the development of new synthesis methods to improve yield and purity, the exploration of its potential use in other applications, such as drug delivery and gene therapy, and the investigation of its safety and efficacy in vivo. Additionally, the use of this compound in combination with other compounds or therapies may enhance its effectiveness in cancer treatment.
Synthesis Methods
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid is synthesized through a multi-step process that involves the reaction of 4-(bromomethyl)-2,5-bis(hexyloxy)benzoic acid with ethyl cyanoacetate, followed by hydrolysis and decarboxylation. The resulting compound is purified through column chromatography to obtain this compound in its pure form.
Scientific Research Applications
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid has been studied for its potential use in various applications, including as a photosensitizer in photodynamic therapy for cancer treatment, as a fluorescent probe for imaging cellular processes, and as a building block for the synthesis of other compounds.
Properties
Molecular Formula |
C24H34O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(E)-3-[4-[(E)-2-carboxyethenyl]-2,5-dihexoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H34O6/c1-3-5-7-9-15-29-21-17-20(12-14-24(27)28)22(30-16-10-8-6-4-2)18-19(21)11-13-23(25)26/h11-14,17-18H,3-10,15-16H2,1-2H3,(H,25,26)(H,27,28)/b13-11+,14-12+ |
InChI Key |
FSYLXOVPEQUWFN-PHEQNACWSA-N |
Isomeric SMILES |
CCCCCCOC1=CC(=C(C=C1/C=C/C(=O)O)OCCCCCC)/C=C/C(=O)O |
SMILES |
CCCCCCOC1=CC(=C(C=C1C=CC(=O)O)OCCCCCC)C=CC(=O)O |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C=CC(=O)O)OCCCCCC)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



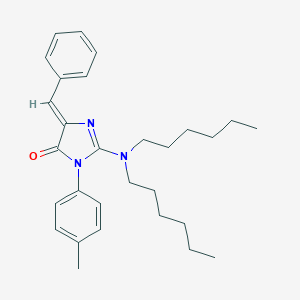
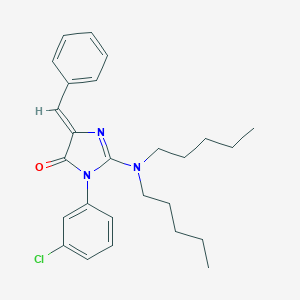


![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
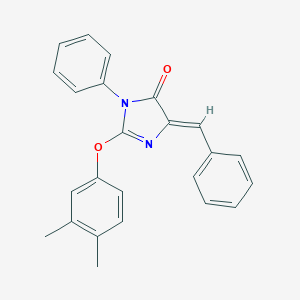
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

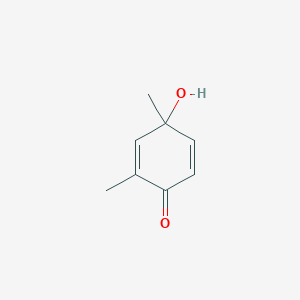
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
